4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonamide is a complex organic compound that features a combination of thiazole, pyrazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, which are then coupled through diazotization and sulfonamide formation.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrazole Synthesis: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones under reflux conditions.
Coupling Reaction: The thiazole and pyrazole intermediates are coupled through a diazotization reaction, where the diazonium salt of the pyrazole is formed and then reacted with the thiazole derivative.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Pharmaceuticals: The compound is explored for its use in drug formulations, particularly for its potential to act as a prodrug or active pharmaceutical ingredient.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrazole rings are known to interact with enzyme active sites, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to specific proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: Known for its use in flavor and fragrance industries.
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: Studied for its potential pharmaceutical applications.
Uniqueness
4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonamide is unique due to its combination of thiazole, pyrazole, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H18N6O4S2 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18N6O4S2/c1-12-18(24-23-14-5-9-16(10-6-14)32(21,28)29)19(27)26(25-12)20-22-17(11-31-20)13-3-7-15(30-2)8-4-13/h3-11,25H,1-2H3,(H2,21,28,29) |
InChI Key |
HLBGYPHTBSLIML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.